molecular formula C11H13BrFN B1380230 1-(3-Bromo-5-fluorobenzyl)pyrrolidine CAS No. 1536935-37-1

1-(3-Bromo-5-fluorobenzyl)pyrrolidine

Cat. No. B1380230
M. Wt: 258.13 g/mol
InChI Key: LVBJTJSLKHQJPX-UHFFFAOYSA-N
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Description

“1-(3-Bromo-5-fluorobenzyl)pyrrolidine” is a chemical compound with the molecular formula C10H11BrFN . It has an average mass of 244.103 Da and a monoisotopic mass of 243.005890 Da .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-5-fluorobenzyl)pyrrolidine” consists of a pyrrolidine ring attached to a benzyl group that is substituted with bromine and fluorine atoms .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of 1-(3-Bromo-5-fluorobenzyl)pyrrolidine, is widely used in medicinal chemistry due to its versatility and the ability to enhance the pharmacokinetic properties of drug molecules . The presence of the pyrrolidine structure can influence the stereochemistry of the molecule, which is crucial for the binding affinity and selectivity towards biological targets.

Antiviral Agents

Pyrrolidine derivatives have been studied for their potential as antiviral agents. The modification of nucleoside analogs with pyrrolidine scaffolds has shown promise in inhibiting viral reverse transcriptases, which is a key step in the replication of viruses . This application is particularly relevant in the development of treatments for diseases such as HIV and hepatitis.

Anticancer Therapeutics

The structural diversity offered by pyrrolidine derivatives makes them suitable candidates for anticancer drug design. The bromo and fluoro substituents on the benzyl group of 1-(3-Bromo-5-fluorobenzyl)pyrrolidine can be optimized to target specific cancer cell lines, enhancing the efficacy of chemotherapeutic agents .

Enzyme Inhibition

Pyrrolidine compounds have been identified as effective enzyme inhibitors. They can modulate the activity of enzymes like cholinesterases, which are important in neurological disorders, and carbonic anhydrases, which play a role in various physiological processes . The specific substitution pattern on the pyrrolidine ring can lead to selective inhibition of these enzymes.

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of pyrrolidine derivatives are of significant interest. By interacting with biological pathways that mediate pain and inflammation, these compounds can be developed into new classes of pain relievers and anti-inflammatory drugs .

Pharmacophore in Drug Design

Pyrrolidine rings serve as a pharmacophore in drug design, providing a scaffold that can be decorated with various functional groups to achieve desired biological activities. The 3-Bromo-5-fluorobenzyl substitution on the pyrrolidine ring of the compound could potentially interact with different biological targets, offering a range of therapeutic applications .

Safety And Hazards

The safety data sheet for “1-(3-Bromo-5-fluorobenzyl)pyrrolidine” indicates that it may cause severe skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-10-5-9(6-11(13)7-10)8-14-3-1-2-4-14/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBJTJSLKHQJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluorobenzyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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